
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one: is a complex organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a methoxybenzoyl group, a methyl group, and a methylphenyl group attached to the pyridazine ring, making it a unique and interesting molecule for various chemical studies and applications.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole: is another intriguing compound that belongs to the oxadiazole family Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound typically involves the condensation of 2-methoxybenzoyl chloride with 2-methyl-6-(4-methylphenyl)pyridazine-3-one in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Synthetic Routes and Reaction Conditions
- The synthesis of this compound involves the cyclization of 2-nitro-4-(trifluoromethyl)benzohydrazide with acetic anhydride. The reaction is typically carried out under reflux conditions in an appropriate solvent such as acetonitrile.
- The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
-
Types of Reactions
- This compound can undergo various types of reactions, including oxidation, reduction, and substitution reactions.
- Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.
-
Major Products
- Oxidation of the methoxy group can lead to the formation of a carboxylic acid derivative.
- Reduction of the nitro group can yield an amine derivative.
- Substitution reactions can introduce different functional groups onto the pyridazine ring, leading to a variety of derivatives.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
-
Types of Reactions
- This compound can undergo various types of reactions, including nucleophilic substitution, electrophilic substitution, and reduction reactions.
- Common reagents used in these reactions include nucleophiles like sodium methoxide, electrophiles like bromine, and reducing agents like lithium aluminum hydride.
-
Major Products
- Nucleophilic substitution can introduce different functional groups onto the oxadiazole ring.
- Electrophilic substitution can lead to the formation of halogenated derivatives.
- Reduction of the nitro group can yield an amine derivative.
Aplicaciones Científicas De Investigación
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Chemistry: This compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Molecular Targets: This compound targets specific enzymes and receptors in the body, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It interferes with signaling pathways involved in inflammation and cell proliferation, making it a potential candidate for anti-inflammatory and anticancer therapies.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Pathways Involved: It interferes with signaling pathways involved in microbial growth and cell proliferation, making it a potential candidate for antimicrobial and anticancer therapies.
Comparación Con Compuestos Similares
4-(2-Methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3(2H)-one
Similar Compounds: Other pyridazine derivatives with different substituents on the ring.
2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole
Similar Compounds: Other oxadiazole derivatives with different substituents on the ring.
Propiedades
Número CAS |
832712-34-2 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
4-(2-methoxybenzoyl)-2-methyl-6-(4-methylphenyl)pyridazin-3-one |
InChI |
InChI=1S/C20H18N2O3/c1-13-8-10-14(11-9-13)17-12-16(20(24)22(2)21-17)19(23)15-6-4-5-7-18(15)25-3/h4-12H,1-3H3 |
Clave InChI |
OUFQVEWFBKIFNB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C(=O)C3=CC=CC=C3OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Cyclohexylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14195330.png)
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
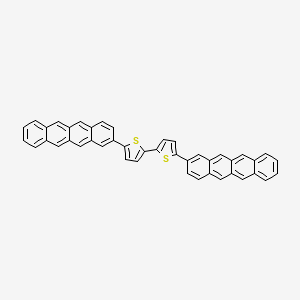
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![O-[4-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14195346.png)
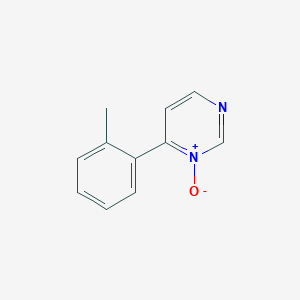

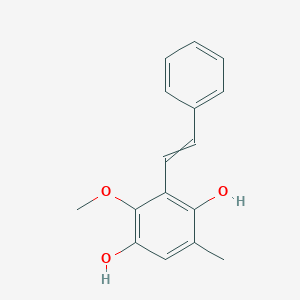
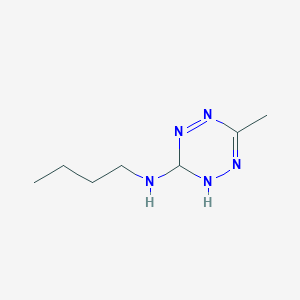
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
![N,N'-[(Propylazanediyl)bis(methylenepyridine-6,2-diyl)]diacetamide](/img/structure/B14195381.png)
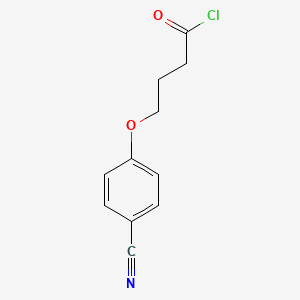

![2-Methyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]methyl}-1,3,4-oxadiazole](/img/structure/B14195413.png)
